molecular formula C18H15FN2OS B12141785 (5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12141785
M. Wt: 326.4 g/mol
InChI Key: CPUAANYZVCYUAM-YBEGLDIGSA-N
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Description

(5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a fluorobenzylidene group, and a dimethylphenylamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 3,4-dimethylaniline with 3-fluorobenzaldehyde in the presence of a thiazole-forming reagent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid to facilitate the formation of the thiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the fluorobenzylidene group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.

    Substitution: Various nucleophiles (amines, thiols); reactions often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated benzylidene groups.

    Substitution: Formation of substituted thiazole derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

(5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    Interhalogen Compounds: Molecules containing two or more different halogen atoms.

Uniqueness

(5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one is unique due to its specific combination of functional groups and its potential biological activities

Properties

Molecular Formula

C18H15FN2OS

Molecular Weight

326.4 g/mol

IUPAC Name

(5Z)-2-(3,4-dimethylphenyl)imino-5-[(3-fluorophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15FN2OS/c1-11-6-7-15(8-12(11)2)20-18-21-17(22)16(23-18)10-13-4-3-5-14(19)9-13/h3-10H,1-2H3,(H,20,21,22)/b16-10-

InChI Key

CPUAANYZVCYUAM-YBEGLDIGSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/C3=CC(=CC=C3)F)/S2)C

Canonical SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)F)S2)C

Origin of Product

United States

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